molecular formula C13H7N3O2 B2677569 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile CAS No. 102266-69-3

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile

Cat. No.: B2677569
CAS No.: 102266-69-3
M. Wt: 237.218
InChI Key: WWALSUOEWVTQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile is a heterocyclic compound that belongs to the class of coumarin derivatives. Coumarin derivatives are known for their diverse pharmacological properties, including anticoagulant, antibacterial, antioxidant, and anticancer activities

Preparation Methods

The synthesis of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile can be achieved through a multi-component reaction involving 3-acetylcoumarin, aromatic aldehydes, and malononitrile. One efficient method involves using silica-supported perchloric acid (HClO4–SiO2) as a catalyst under solvent-free conditions . This method is environmentally benign, offers high yields, and allows for easy purification of the product.

Chemical Reactions Analysis

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

2-[amino(2-oxo-2H-chromen-3-yl)methylidene]propanedinitrile can be compared with other coumarin derivatives, such as:

    2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile: Similar in structure but with different substituents, leading to variations in biological activity.

    3-(2-bromoacetyl)-2H-chromen-2-one: Another coumarin derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[amino-(2-oxochromen-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O2/c14-6-9(7-15)12(16)10-5-8-3-1-2-4-11(8)18-13(10)17/h1-5H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWALSUOEWVTQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.